4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features both pyridine and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death.
Comparison with Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole ring but differs in the substituent groups.
1,2,4-Oxadiazole Derivatives: Similar heterocyclic structure but with different nitrogen positions.
Uniqueness: 4-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLWUCJPFTYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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